molecular formula C18H25NO5 B5270380 methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate

methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate

Cat. No.: B5270380
M. Wt: 335.4 g/mol
InChI Key: MFZHZHUHOCIXEV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate is an organic compound with the molecular formula C18H25NO5 It is a derivative of leucine, an essential amino acid, and features a 3,4-dimethoxyphenyl group attached to a propenoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate typically involves the reaction of leucine with 3,4-dimethoxycinnamic acid or its derivatives. One common method is the Claisen-Schmidt condensation reaction, where leucine is reacted with 3,4-dimethoxycinnamic acid in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]leucinate: Similar structure but with a single methoxy group.

    Methyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]leucinate: Contains an additional methoxy group.

    Methyl N-[(2E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]leucinate: Different positioning of methoxy groups.

Uniqueness

Methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups at the 3 and 4 positions can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-12(2)10-14(18(21)24-5)19-17(20)9-7-13-6-8-15(22-3)16(11-13)23-4/h6-9,11-12,14H,10H2,1-5H3,(H,19,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZHZHUHOCIXEV-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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